Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate
Overview
Description
“Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate” is a chemical compound with the CAS Number: 103392-82-1 . It is related to “methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride” which has a molecular weight of 267.15 .
Molecular Structure Analysis
The InChI code for a related compound, “methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride”, is1S/C10H14N2O2.2ClH/c1-7-4-3-5-8 (12-7)6-9 (11)10 (13)14-2;;/h3-5,9H,6,11H2,1-2H3;2*1H
. This provides a detailed representation of the molecule’s structure.
Scientific Research Applications
Light Stabilization
Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate and its derivatives have applications in light stabilization. For instance, the synthesis of dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, a polymeric hindered amines light stabilizer, was established, indicating its role in stabilizing materials against light-induced degradation (Deng Yi, 2008).
Pharmaceutical Intermediates
This compound is significant in the synthesis of pharmaceutical intermediates. For instance, it is used in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important intermediate of S-dapoxetine, which is approved for the treatment of premature ejaculation (Yi Li et al., 2013).
Synthesis of Medicinal Compounds
This compound is involved in the synthesis of various medicinal compounds. For example, it's used in the preparation of 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, a clinically used anti-asthma agent (A. Sano et al., 1995).
Organometallic Chemistry
In organometallic chemistry, derivatives of this compound are used for synthesizing complex structures. An example includes the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, indicating its application in creating advanced organometallic compounds (M. Patra et al., 2012).
Corrosion Inhibition
Certain derivatives of this compound are effective as corrosion inhibitors. For instance, methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate has been synthesized and found to be a very effective inhibitor of corrosion of C38 steel in hydrochloric acid solutions (N. Missoum et al., 2013).
Anticancer Research
This compound derivatives have shown potential in anticancer research. For instance, some synthesized S-glycosyl and S-alkyl 1,2,4-triazinone derivatives, incorporating this compound, exhibited significant in vitro anticancer activities against different cancer cell lines (H. Saad & A. Moustafa, 2011).
Pharmacokinetics and Tissue Distribution
Research has also explored the pharmacokinetics and tissue distribution of derivatives of this compound, such as investigating a novel ALK5 inhibitor for its anti-fibrosis and anti-metastatic effects (Y. W. Kim et al., 2008).
Safety and Hazards
“Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate” may have similar safety and hazards to “methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride”, which has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
methyl 3-[(6-methylpyridin-2-yl)amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-4-3-5-9(12-8)11-7-6-10(13)14-2/h3-5H,6-7H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPNFPVRTDNHJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252391 | |
Record name | N-(6-Methyl-2-pyridyl)-β-alanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103392-82-1 | |
Record name | N-(6-Methyl-2-pyridyl)-β-alanine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103392-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6-Methyl-2-pyridyl)-β-alanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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